The compound is identified by its IUPAC name, 2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole, and has the molecular formula with a molecular weight of approximately 232.16 g/mol . It is categorized under heterocyclic compounds with nitrogen heteroatoms, particularly noted for its trifluoromethoxy group, which imparts unique chemical properties and biological activities .
The synthesis of 2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole can be achieved through several methods, typically involving the reaction of appropriate precursors under controlled conditions. One common synthetic route involves:
Technical Parameters:
The molecular structure of 2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole features a benzimidazole core with distinct substituents:
2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole can participate in various chemical reactions:
The mechanism of action of 2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole is primarily studied in the context of its biological activity:
Research indicates that benzimidazole derivatives can interfere with microtubule dynamics, crucial for cell division and stability .
The physical and chemical properties of 2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole include:
2-(Hydroxymethyl)-5-(trifluoromethoxy)benzimidazole has diverse applications across various fields:
The benzimidazole nucleus—a bicyclic aromatic system comprising fused benzene and imidazole rings—stands as a cornerstone heterocycle in medicinal chemistry. Its structural resemblance to purine bases enables biomimetic interactions with biological macromolecules, facilitating diverse pharmacological targeting [3] [4]. As a "privileged scaffold," benzimidazole derivatives exhibit exceptional target promiscuity while maintaining synthetic accessibility, driving their incorporation into FDA-approved drugs spanning oncology (abemaciclib), antiulcerants (omeprazole), antivirals (enviradene), and anthelmintics (albendazole) [4] [7] [10]. This versatility originates from the core’s capacity to engage in:
Table 1: Benzimidazole-Protein Interaction Profiles
Target Class | PDB ID | Key Interactions | Biological Consequence |
---|---|---|---|
Kinases (e.g., Plk1) | 3DA6 | H-bond with Cys133; π-stacking with hydrophobic residues (Leu59, Arg136) | Cell cycle inhibition |
PARP-1 | 7AAC | Van der Waals, H-bond, carbon-π, π-π, amide-ring interactions | DNA repair inhibition |
DNA | 2B3E | H-bond, polar, carbon-π, aromatic interactions | Intercalation/alkylation |
Histone Deacetylases | 7KBG | H-bond, π-π, hydrophobic contacts | Epigenetic modulation |
The benzimidazole core’s rigid planar conformation optimizes DNA intercalation and enzyme active-site penetration, as demonstrated in topoisomerase inhibitors and kinase antagonists [3]. Crystallographic studies confirm that substitutions at N1, C2, C5, and C6 profoundly modulate target specificity:
Quantum mechanical analyses reveal benzimidazole’s distinct electronic profile: pKa values of 5.3 (pKa₁) and 12.3 (pKa₂) enable ionization-dependent binding across physiological pH gradients, while high thermal/chemical stability (resists conc. H₂SO₄ at 270°C) ensures synthetic flexibility [4] [5]. This stability permits the integration of electrophilic substituents—including the trifluoromethoxy group—without core degradation.
The strategic combination of 5-trifluoromethoxy (-OCF₃) and 2-hydroxymethyl (-CH₂OH) groups creates a synergistic pharmacophore with optimized steric, electronic, and solubility properties:
Trifluoromethoxy Group (-OCF₃) at C5:
Hydroxymethyl Group (-CH₂OH) at C2:
Table 2: Electronic and Physicochemical Properties of Key Substituents
Substituent | Hammett σₚ | Lipophilicity (π) | H-Bond Capacity | Key Biological Roles |
---|---|---|---|---|
-OCF₃ (C5) | 3.92 | 1.04 | Acceptor only | Metabolic stability; membrane penetration; e⁻ withdrawal |
-CH₂OH (C2) | -0.28 | -0.98 | Donor + Acceptor | Solubility; prodrug design; target binding |
-CF₃ (reference) | 3.38 | 0.97 | Acceptor only | Comparative e⁻ withdrawal |
Benzimidazole therapeutics have evolved through three generations:
First Generation (1970s–1990s): Focused on minimally substituted antiparasitics (e.g., thiabendazole) and antiulcerants (omeprazole precursor timoprazole). The discovery that C2 position tolerated steric bulk without activity loss enabled second-generation designs [4] [7].
Second Generation (1990s–2010s): Featured C2/C5 disubstituted variants with enhanced potency:
Third Generation (2020s–Present): Integrates biologically inert groups convertible in vivo (e.g., hydroxymethyl) and halogenated motifs for target-specific tuning. The hybrid 2-(hydroxymethyl)-5-(trifluoromethoxy)benzimidazole exemplifies this trend—its -CH₂OH group enables kinase H-bond networks, while -OCF₃ enhances blood-brain barrier penetration in CNS infection models [6] [8] [10].
Table 3: Evolution of Key Benzimidazole-Based Therapeutics
Generation | Representative Drug | Substitution Pattern | Therapeutic Application | Innovation |
---|---|---|---|---|
1st | Thiabendazole | C2 unsubstituted; C5/6 H | Anthelmintic | Proof-of-concept for scaffold bioactivity |
1st | Omeprazole | C2 methylsulfinyl; C5 methoxy | Antiulcerant | Prodrug activation in acidic compartments |
2nd | Bendamustine | C2 chloroethylamine; C5 methyl | Chronic lymphocytic leukemia | DNA alkylating agent |
2nd | Abemaciclib | C2 aminopyrimidine; C5 chloro | Breast cancer | Selective CDK4/6 inhibition |
3rd | 2-(Hydroxymethyl)-5-(trifluoromethoxy) | C2 hydroxymethyl; C5 trifluoromethoxy | Investigational (infectious disease/oncology) | Balanced solubility/permeability; target versatility |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0